3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, which has gained significant attention in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazine with a suitable diketone, followed by cyclization under acidic conditions . The reaction is usually carried out in ethanol at elevated temperatures to facilitate the formation of the triazolopyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyrazines .
Scientific Research Applications
3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antibacterial and antiviral activities.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis and disruption of viral replication .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Used as a reagent to synthesize antiviral agents.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
Uniqueness
3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C8H14N4/c1-3-7-10-11-8-5-9-4-6(2)12(7)8/h6,9H,3-5H2,1-2H3 |
InChI Key |
BNYIPQPAYHMVBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C(CNC2)C |
Origin of Product |
United States |
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